2-(Chloromethyl)-6-fluoro-4-nitropyridine
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Overview
Description
2-(Chloromethyl)-6-fluoro-4-nitropyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chloromethyl, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-fluoro-4-nitropyridine typically involves the chloromethylation of 6-fluoro-4-nitropyridine. One common method involves the reaction of 6-fluoro-4-nitropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-fluoro-4-nitropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups replacing the chloromethyl group.
Reduction: The major product is 2-(Aminomethyl)-6-fluoro-4-nitropyridine.
Oxidation: Products depend on the specific oxidation conditions but may include pyridine derivatives with oxidized functional groups.
Scientific Research Applications
2-(Chloromethyl)-6-fluoro-4-nitropyridine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be utilized in the development of pesticides and herbicides.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-fluoro-4-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-1,3-dioxolane
- 2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine
- 2-Chloromethyl-4(3H)-quinazolinone
Uniqueness
2-(Chloromethyl)-6-fluoro-4-nitropyridine is unique due to the presence of both fluoro and nitro groups on the pyridine ring, which can significantly influence its reactivity and properties. The combination of these substituents can enhance the compound’s potential for specific applications, such as in medicinal chemistry, where the fluoro group can improve metabolic stability and the nitro group can provide sites for further functionalization.
Properties
Molecular Formula |
C6H4ClFN2O2 |
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Molecular Weight |
190.56 g/mol |
IUPAC Name |
2-(chloromethyl)-6-fluoro-4-nitropyridine |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-4-1-5(10(11)12)2-6(8)9-4/h1-2H,3H2 |
InChI Key |
WNSMYUMUWUFLMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)F)[N+](=O)[O-] |
Origin of Product |
United States |
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